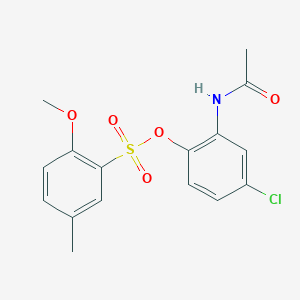![molecular formula C12H15Cl2NO2S B245249 1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B245249.png)
1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine, commonly known as DIDS, is a chemical compound that has been widely used in scientific research for its unique properties. It belongs to the family of sulfonamide compounds and has been extensively studied for its mechanism of action and biochemical effects.
Mechanism of Action
DIDS is known to inhibit the activity of chloride channels and anion transporters. It binds to the transporters and prevents the transport of anions across cell membranes. This inhibition results in a decrease in the concentration of intracellular chloride ions, which can affect the function of various ion channels and transporters.
Biochemical and Physiological Effects:
DIDS has been shown to have a wide range of biochemical and physiological effects. It has been found to affect the activity of ion channels, transporters, and enzymes. DIDS has also been shown to modulate the release of neurotransmitters and hormones. In addition, DIDS has been found to affect the contractile properties of smooth muscle cells.
Advantages and Limitations for Lab Experiments
DIDS has several advantages for use in lab experiments. It is a potent inhibitor of anion transporters and is highly soluble in organic solvents. It is also stable under a wide range of experimental conditions. However, DIDS has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Future Directions
There are several future directions for research on DIDS. One area of interest is the development of more specific and potent inhibitors of anion transporters. Another area of interest is the use of DIDS in the development of new drugs for the treatment of diseases such as cystic fibrosis and epilepsy. Additionally, further research is needed to understand the complex interactions between DIDS and other ion channels and transporters in various biological systems.
Conclusion:
In conclusion, 1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine, or DIDS, is a chemical compound that has been widely used in scientific research for its unique properties. It has been found to inhibit the activity of chloride channels and anion transporters, and has a wide range of biochemical and physiological effects. While DIDS has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research on DIDS, including the development of more specific and potent inhibitors of anion transporters and the use of DIDS in the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of DIDS involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base. The resulting product is a white crystalline solid that is highly soluble in organic solvents. The purity of DIDS can be confirmed by analytical techniques such as NMR and IR spectroscopy.
Scientific Research Applications
DIDS has been used in a wide range of scientific research applications, including neuroscience, physiology, and pharmacology. In neuroscience, DIDS has been used to study the role of chloride channels in neuronal excitability and synaptic transmission. In physiology, DIDS has been used to investigate the transport of anions across cell membranes. In pharmacology, DIDS has been used as a tool to study the pharmacokinetics and pharmacodynamics of drugs that interact with anion transporters.
properties
Molecular Formula |
C12H15Cl2NO2S |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C12H15Cl2NO2S/c1-9-4-2-3-7-15(9)18(16,17)10-5-6-11(13)12(14)8-10/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
UOOMWHUDSFEZAL-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-ethoxybenzenesulfonate](/img/structure/B245182.png)
![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate](/img/structure/B245183.png)
![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)



![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245310.png)
![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)

